N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide
Description
N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a dimethylamino group, a trifluoroethoxy group, and a pyridine sulfonamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3N3O3S/c1-22(2)10-12-3-5-13(6-4-12)21-26(23,24)14-7-8-15(20-9-14)25-11-16(17,18)19/h7-9,12-13,21H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQJVZCRRHGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a dimethylamino group through a nucleophilic substitution reaction. This step often involves the use of dimethylamine and a suitable cyclohexyl halide under basic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via an etherification reaction. This step may involve the use of a trifluoroethanol derivative and a suitable leaving group on the pyridine ring.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved through a sulfonylation reaction using a sulfonyl chloride derivative and the functionalized pyridine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethoxy group and the sulfonamide moiety play crucial roles in the binding affinity and specificity of the compound. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
N-[4-(aminomethyl)cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide: Lacks the dimethylamino group, which may affect its chemical reactivity and biological activity.
N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(ethoxy)pyridine-3-sulfonamide: Lacks the trifluoro group, which may influence its binding affinity and specificity.
N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
